异黄芩素

描述

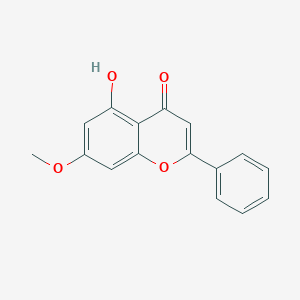

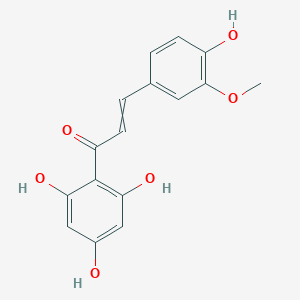

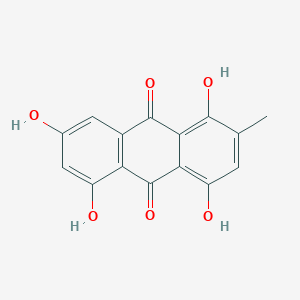

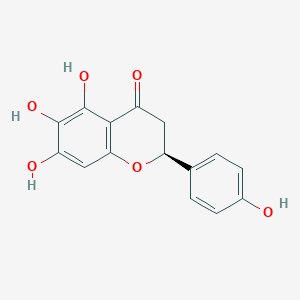

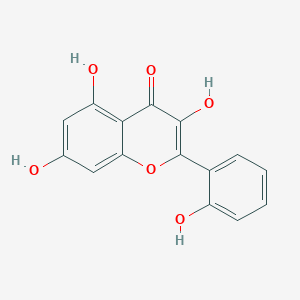

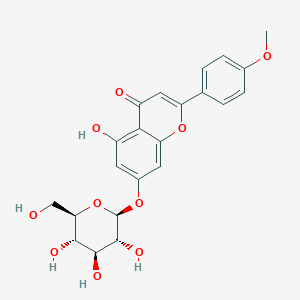

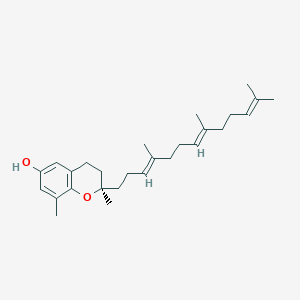

Norwogonin, also known as 5,7,8-trihydroxyflavone (5,7,8-THF), is a flavone, a naturally occurring flavonoid-like chemical compound which is found in Scutellaria baicalensis (Baikal skullcap) . It has been found to act as an agonist of the TrkB, the main signaling receptor of brain-derived neurotrophic factor (BDNF) .

Synthesis Analysis

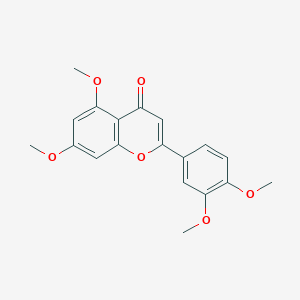

A convergent synthesis route of Norwogonin has been reported, starting from chrysin, an easily available flavone, by methylation, bromination, methoxylation, and demethylation procedures . This synthetic route is convenient and can give the three rare flavones in good yield .Molecular Structure Analysis

Norwogonin is a trihydroxyflavone with the hydroxy groups at positions C-5, -7, and -8 . It has a role as an antioxidant and a metabolite . The molecular formula of Norwogonin is C15H10O5 .Chemical Reactions Analysis

Norwogonin has been found to alleviate hypoxia-induced injury in PC12 cells by increasing the cell viability, reducing LDH release, and ameliorating the changes of cell morphology . Norwogonin also acted as an antioxidant by scavenging ROS, reducing MDA production, maintaining the activities of superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx), and decreasing the expression levels of HIF-1α and VEGF .Physical And Chemical Properties Analysis

The molecular weight of Norwogonin is 270.24 g/mol . More detailed physical and chemical properties are not available in the search results.科学研究应用

Neuroprotection and Antioxidant Activity : Norwogonin shows protective capacity against oxidative damage in PC12 cells, particularly under hypoxic conditions. It acts as an antioxidant, scavenging reactive oxygen species, reducing malondialdehyde production, and maintaining antioxidant enzyme activities. It also inhibits mitochondrial apoptosis pathways (Jing et al., 2021).

Anticancer Properties : In human colon cancer cells, norwogonin induces apoptosis, autophagy, and triggers G2/M phase cell cycle arrest. This suggests its potential as an anticancer agent, particularly for colorectal cancer (Wang et al., 2020).

Chemical Synthesis : Efficient synthesis methods for norwogonin have been developed, highlighting its importance in chemical research. These methods involve borylation of aryl iodide and one-pot oxidation for generating specific hydroxyl groups, indicating its significance in organic chemistry (Yuan et al., 2016).

Antimicrobial Activity : Norwogonin demonstrates potent antimicrobial activity against multidrug-resistant strains of Acinetobacter baumannii, a significant concern in nosocomial infections (Miyasaki et al., 2013).

Inhibition of Protein Tyrosine Phosphatase Activity : Norwogonin, along with other flavonoids, has been found to inhibit VHR dual-specificity protein tyrosine phosphatase, which is relevant in regulating cell growth and differentiation (Lee et al., 2002).

Antioxidative Effect on Erythrocytes : Norwogonin has a significant antioxidative effect on human erythrocytes, protecting them against free-radical-induced haemolysis. This indicates its potential role in managing oxidative stress-related conditions (Liu et al., 2004).

Antiviral Activity : Norwogonin shows strong anti-EV71 (Enterovirus 71) activity, suggesting its potential in treating viral infections (Choi et al., 2016).

Role in Traditional Chinese Medicine : It's involved in the biosynthesis of root-specific 4′-Deoxyflavones in Scutellaria baicalensis, a plant used in traditional Chinese medicine (Zhao et al., 2017).

Metabolism and Pharmacological Activities : Norwogonin has shown higher anticomplementary and antimicrobial activity than water extracts of Scutellaria baicalensis roots, indicating its significance in ethnopharmacology (Xing et al., 2014).

Anticancer Effect on Breast Cancer : Norwogonin exhibits significant anticancer effects on triple-negative breast cancer cells by downregulating TAK1, NF-κB, and STAT3 pathways (Abd El-Hafeez et al., 2019).

未来方向

属性

IUPAC Name |

5,7,8-trihydroxy-2-phenylchromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O5/c16-9-6-11(18)14(19)15-13(9)10(17)7-12(20-15)8-4-2-1-3-5-8/h1-7,16,18-19H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFKKRRMUPBBYRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20196171 | |

| Record name | Norwogonin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20196171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Norwogonin | |

CAS RN |

4443-09-8 | |

| Record name | Norwogonin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4443-09-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Norwogonin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004443098 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4443-09-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=128304 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Norwogonin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20196171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,7,8-TRIHYDROXYFLAVONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/70U0WT21IB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。